molecular formula C11H13ClN2O3 B3135898 Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate CAS No. 405872-78-8

Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate

Cat. No.: B3135898
CAS No.: 405872-78-8
M. Wt: 256.68 g/mol
InChI Key: YVISHWWYVAIPNX-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate is a chemical compound with the molecular formula C11H13ClN2O3. It is studied as a potent and selective ligand for the δ opioid receptor . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate involves several steps. One common method includes the reaction of ethyl dichloroacetoacetate with 3-methoxyphenylhydrazine in the presence of a base. The reaction is typically carried out in a solvent such as methanol, and the temperature is controlled between -5°C to 10°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The hydrazono group can participate in redox reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential as a ligand for the δ opioid receptor.

    Medicine: Investigated for its potential therapeutic effects due to its interaction with opioid receptors.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate involves its interaction with the δ opioid receptor. As a ligand, it binds to the receptor and modulates its activity, which can lead to various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate is unique due to its specific interaction with the δ opioid receptor and its potential applications in various fields of research. The position of the methoxy group on the phenyl ring can significantly influence its chemical properties and biological activity.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(3-methoxyphenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-5-4-6-9(7-8)16-2/h4-7,13H,3H2,1-2H3/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVISHWWYVAIPNX-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC(=CC=C1)OC)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.